Cas no 2229094-83-9 (4,4-difluoro-1-(3-methoxy-1,2-oxazol-5-yl)cyclohexan-1-amine)

4,4-Difluoro-1-(3-methoxy-1,2-oxazol-5-yl)cyclohexan-1-amine is a fluorinated cyclohexylamine derivative featuring a methoxy-substituted oxazole moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural properties, combining a rigid cyclohexane core with fluorine atoms and a heterocyclic appendage. The difluoro substitution enhances metabolic stability and lipophilicity, while the oxazole ring contributes to potential bioactivity. Its well-defined synthetic route allows for high purity and scalability, making it suitable for further derivatization or as a building block in drug discovery. The compound's balanced physicochemical profile supports its utility in the development of novel therapeutic agents.
4,4-difluoro-1-(3-methoxy-1,2-oxazol-5-yl)cyclohexan-1-amine structure
2229094-83-9 structure
Product Name:4,4-difluoro-1-(3-methoxy-1,2-oxazol-5-yl)cyclohexan-1-amine
CAS No:2229094-83-9
MF:C10H14F2N2O2
MW:232.227169513702
CID:6593247
PubChem ID:165854105
Update Time:2025-05-19

4,4-difluoro-1-(3-methoxy-1,2-oxazol-5-yl)cyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4,4-difluoro-1-(3-methoxy-1,2-oxazol-5-yl)cyclohexan-1-amine
    • 2229094-83-9
    • EN300-1974750
    • Inchi: 1S/C10H14F2N2O2/c1-15-8-6-7(16-14-8)9(13)2-4-10(11,12)5-3-9/h6H,2-5,13H2,1H3
    • InChI Key: WLMBXSLCCXKPHD-UHFFFAOYSA-N
    • SMILES: FC1(CCC(C2=CC(=NO2)OC)(CC1)N)F

Computed Properties

  • Exact Mass: 232.10233402g/mol
  • Monoisotopic Mass: 232.10233402g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 61.3Ų

4,4-difluoro-1-(3-methoxy-1,2-oxazol-5-yl)cyclohexan-1-amine Pricemore >>

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Additional information on 4,4-difluoro-1-(3-methoxy-1,2-oxazol-5-yl)cyclohexan-1-amine

Research Briefing on 4,4-difluoro-1-(3-methoxy-1,2-oxazol-5-yl)cyclohexan-1-amine (CAS: 2229094-83-9)

4,4-Difluoro-1-(3-methoxy-1,2-oxazol-5-yl)cyclohexan-1-amine (CAS: 2229094-83-9) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features including a difluorinated cyclohexyl ring and a methoxy-substituted oxazole moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a candidate for further drug development.

The synthesis of 4,4-difluoro-1-(3-methoxy-1,2-oxazol-5-yl)cyclohexan-1-amine involves a multi-step process that ensures high yield and purity. Key steps include the fluorination of the cyclohexane ring and the subsequent introduction of the oxazole moiety. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm the structure and purity of the compound. The synthetic route has been optimized to facilitate large-scale production, which is crucial for preclinical and clinical studies.

Pharmacological evaluations of 4,4-difluoro-1-(3-methoxy-1,2-oxazol-5-yl)cyclohexan-1-amine have revealed its potential as a modulator of specific biological targets. Preliminary in vitro studies indicate that the compound exhibits high affinity for certain enzymes and receptors involved in inflammatory and neurodegenerative pathways. These findings suggest its applicability in treating conditions such as Alzheimer's disease and chronic inflammation. Further in vivo studies are underway to validate these effects and assess the compound's pharmacokinetic and safety profiles.

One of the most notable aspects of this compound is its selectivity and potency. Comparative studies with similar molecules have demonstrated that 4,4-difluoro-1-(3-methoxy-1,2-oxazol-5-yl)cyclohexan-1-amine offers a superior balance between efficacy and toxicity. This makes it a promising candidate for further optimization and development into a therapeutic agent. Researchers are also exploring its potential in combination therapies, where it could enhance the effects of existing drugs.

In conclusion, 4,4-difluoro-1-(3-methoxy-1,2-oxazol-5-yl)cyclohexan-1-amine represents a significant advancement in the search for new bioactive molecules. Its unique chemical structure, combined with its promising pharmacological properties, positions it as a valuable compound for future research and development. Ongoing studies will further elucidate its therapeutic potential and pave the way for its eventual clinical application.

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